2-Amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one is a complex organic compound with significant implications in medicinal chemistry. Its molecular formula is and it is classified as a pyrimidine derivative, which is known for its diverse biological activities, particularly in the field of pharmaceuticals. The compound is recognized for its potential applications in treating various diseases, including cancer and inflammatory conditions.
This compound can be sourced from various chemical databases, including PubChem and ChemicalBook, where it is listed under the CAS number 713514-97-7. It belongs to the class of heterocyclic compounds, specifically pyrimidines, which are characterized by their six-membered ring structure containing nitrogen atoms. The presence of the morpholinomethyl group enhances its pharmacological properties, making it a subject of interest in drug discovery and development.
The synthesis of 2-amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one typically involves multi-step organic reactions. One common approach includes:
These synthetic routes often require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
The molecular structure of 2-amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one features a fused bicyclic system composed of an indole-like structure with a pyrimidine ring. Key structural characteristics include:
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to confirm its structural integrity.
The reactivity of 2-amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one allows it to participate in various chemical transformations:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 2-amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one primarily involves its interaction with biological targets such as enzymes or receptors.
Quantitative structure–activity relationship (QSAR) models can be employed to predict its efficacy based on structural modifications.
The physical properties of 2-amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one include:
Chemical properties include:
These properties are essential for determining formulation strategies in pharmaceutical applications.
The applications of 2-amino-6-(morpholinomethyl)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one span various fields:
The construction of the indeno[1,2-d]pyrimidin-5-one core typically begins with functionalized 1,3-indanedione or analogous bicyclic precursors. A pivotal step involves the cyclocondensation of α-cyano-β-phenylamino-N-[(dimethylamino)methylene]acrylamide derivatives under acidic catalysis (e.g., Me₂NH₂⁺OAc⁻/AcOH), yielding the pyrimidine-fused indanone system [2]. Alternative routes employ palladium-catalyzed cyclocarbopalladation strategies, where γ-bromopropargylic diols undergo rare 4-exo-dig cyclization to form strained bicyclic intermediates. These intermediates can subsequently undergo 6π-electrocyclization, generating complex polycyclic frameworks foundational to the indeno-pyrimidine scaffold [10]. Ring-closing metathesis (RCM) has emerged as a powerful tool for assembling the [5-8] bicyclic cores found in terpenoid analogs, demonstrating applicability to indeno-pyrimidine synthesis. Optimization studies reveal that Grubbs II catalyst (G-II) significantly outperforms first-generation catalysts in diene substrates, achieving cyclization yields up to 95% under precise temperature and solvent control [3].
Table 1: Key Cyclization Methods for Indeno-Pyrimidine Core Assembly
Cyclization Strategy | Key Reagent/Catalyst | Intermediate | Yield Range | Key Challenge |
---|---|---|---|---|
Acid-Catalyzed Cyclocondensation | Me₂NH₂⁺OAc⁻/AcOH | α-Cyano-β-phenylamino acrylamide | 60-85% | Regiocontrol of bicyclic fusion |
Pd-Catalyzed 4-exo-dig Cyclization | Pd(PPh₃)₄ | γ-Bromopropargylic diol | 45-70% | Overcoming geometric strain |
Ring-Closing Metathesis (RCM) | Grubbs II Catalyst | Diene with terminal alkenes | 70-95% | Suppressing oligomerization |
The morpholinomethyl moiety at position 6 is installed either early via functionalized building blocks or late-stage through direct modification of the preformed heterocycle. Early-stage approaches often employ electrophilic morpholine equivalents, such as 4-(chloromethyl)morpholine hydrochloride, reacting with nucleophilic sites on indanone precursors. Computational analyses (XLogP3-AA ≈ 2.2) indicate that this group significantly modulates lipophilicity and hydrogen-bonding capacity (H-bond donor: 1; acceptor: 6) [1]. Late-stage functionalization leverages the inherent electrophilicity of chloromethyl intermediates on the pyrimidine scaffold. Treatment with morpholine under basic conditions (K₂CO₃, DMF) achieves substitution via SN₂ mechanism. Crucially, the morpholine nitrogen's nucleophilicity and steric accessibility (rotatable bond count: 3) facilitate efficient coupling, though competing over-alkylation necessitates careful stoichiometry control [1] [8]. Amide coupling represents a less common but viable alternative, where carboxylic acid-functionalized intermediates react with morpholine using coupling agents like HATU/DIPEA, though this route suffers from lower efficiency compared to direct alkylation.
Cyclocondensation efficiency dictates overall synthetic viability. Vilsmeier-Haack-Arnold reagent (POCl₃/DMF) effectively converts 2-amino-4,6-dihydroxypyrimidine intermediates to 4,6-dichloropyrimidines, activating the system for intramolecular Friedel-Crafts-type cyclization [5]. Solvent selection proves critical: alcoholic media (MeOH/EtOH) enhance solubility of sodium salts during guanidine condensations, while post-reaction aqueous workup and acetic acid neutralization ensure product precipitation without guanidine contamination. Concentration studies reveal that high dilution (~0.01 M) suppresses oligomerization during RCM, while elevated temperatures (refluxing CH₂Cl₂) improve kinetics but risk catalyst decomposition. For the indeno[1,2-d]pyrimidin-5-one system, cyclocondensation of N-[(dimethylamino)methylene]malonamide derivatives requires stoichiometric sodium ethoxide to drive enolization and nucleophilic attack on the electrophilic carbon, forming the pyrimidine ring [5] [8].
Regiocontrol during morpholinomethyl installation and cyclization remains a central challenge. Dual catalytic systems combining photoredox and hydrogen atom transfer (HAT) catalysis enable radical-mediated C-C couplings with anti-Markovnikov selectivity. For instance, N-phenylphenothiazine (PTH) photoreductant (E₁/₂* = -2.10 V vs. SCE) and cyclohexanethiol (CySH) synergistically activate aryl halides, generating aryl radicals that regioselectively add to electron-deficient alkenes [4]. N-Heterocyclic carbene (NHC) catalysis offers complementary regioselectivity. By stabilizing transient metal adatoms (e.g., Cu), NHCs (e.g., NHC-9) modify d-orbital electron density, strengthening interactions between Cu-adatoms and CO π*-orbitals. This enhances CO insertion selectivity during multi-component reactions, as confirmed by COHP analysis showing decreased C-O bond strength (ICOHP: -14.675 vs. -16.256 on undecorated Cu) [6]. Photoredox/NHC co-catalysis represents a frontier strategy, where iridium photocatalysts (e.g., Ir[dF(CF₃)ppy]₂(dtbpy)PF₆) generate acyl radicals from imidazoles, while NHCs direct regioselective carbonylative diacylation of alkenes toward 1,4-dicarbonyl products—precursors to functionalized heterocycles [9].
Table 2: Catalytic Systems for Regioselective Functionalization
Catalytic System | Mechanistic Role | Key Substrate | Regioselectivity Outcome | Limitation |
---|---|---|---|---|
Photoredox/HAT (PTH/CySH) | Aryl radical generation & polarity-matched HAT | Vinylcarbamates | >98% anti-Markovnikov addition | Limited to aryl iodides/bromides |
NHC-Stabilized Adatoms | d-Orbital modulation for CO activation | Alkenes/CO | Enhanced CO insertion at β-position | Sensitivity to CO concentration |
Photoredox/NHC Dual Catalysis | Radical initiation & regioselective coupling | Acyl imidazole/Hantzsch ester | α,β-Dicarbonylation of styrenes | Requires precise stoichiometry |
Synthesized Compounds in Review
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2